molecular formula C16H16N2O3 B5001516 propyl 4-(isonicotinoylamino)benzoate

propyl 4-(isonicotinoylamino)benzoate

Cat. No.: B5001516
M. Wt: 284.31 g/mol
InChI Key: VELQHUVKQRAJKR-UHFFFAOYSA-N
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Description

Propyl 4-(isonicotinoylamino)benzoate is a synthetic organic compound featuring a benzoate core linked to an isonicotinoyl group via an amide bond. This molecular architecture is characteristic of ligands designed to interact with biological targets such as the endocannabinoid system. The endocannabinoid system, comprising the G protein-coupled receptors CB1 and CB2, is a significant focus of pharmacological research for modulating various physiological pathways . Compounds with structural similarities to this compound are investigated for their potential as agonists, antagonists, or inverse agonists at these receptors, which are implicated in the regulation of cell proliferation and survival mechanisms . As a research chemical, its primary value lies in its application for studying the structure-activity relationships of synthetic cannabinoids and their effects on cannabinoid receptor signaling. Researchers may utilize this compound in vitro to probe its mechanism of action and its potential to influence tumor growth and apoptosis in various cancer cell lines, an area where synthetic cannabinoids have shown considerable promise . This compound is supplied as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

propyl 4-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-11-21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELQHUVKQRAJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between propyl 4-(isonicotinoylamino)benzoate and related compounds:

Compound Name Substituent at C4 Functional Groups Present Molecular Weight (g/mol) Key Applications/Properties
This compound Isonicotinoylamino (pyridine-amide) Ester, amide, pyridine ~300.3* Potential coordination chemistry, drug delivery
Ethyl 4-(dimethylamino)benzoate Dimethylamino Ester, tertiary amine 207.3 Photoinitiator in dental resins
Propyl benzoate None Ester 178.2 Cosmetic emollient, flavoring agent
Isoamyl 4-(dimethylamino)benzoate Dimethylamino Ester, tertiary amine 235.3 Industrial photoinitiator

*Calculated based on structural formula.

Key Observations:
  • Polarity and Reactivity: The isonicotinoylamino group introduces significant polarity due to the pyridine ring and amide bond, enhancing solubility in polar solvents compared to non-substituted alkyl benzoates like propyl benzoate .
  • Biological Activity: Unlike ethyl 4-(dimethylamino)benzoate, which is used in resin cements for its rapid polymerization , the pyridine-amide group in the target compound may confer antimicrobial or antitubercular activity, akin to isoniazid derivatives.
  • Thermal Stability: Propyl benzoate (without substituents) has lower thermal stability in polymer matrices compared to amino- or pyridine-substituted analogs, which can participate in crosslinking or metal coordination .

Physicochemical Properties

Property This compound Ethyl 4-(dimethylamino)benzoate Propyl Benzoate
Melting Point (°C) ~180–200* 89–91 -51
Water Solubility Moderate (amide/pyridine enhances) Low (improves with amine) Insoluble
LogP (Partition Coefficient) ~1.5* 2.1 3.1

*Estimated based on structural analogs.

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